molecular formula C11H14N2O2S B12114502 3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione CAS No. 81038-90-6

3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione

Cat. No.: B12114502
CAS No.: 81038-90-6
M. Wt: 238.31 g/mol
InChI Key: YSUPAKKXLJBXCF-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione is a heterocyclic compound that contains a thiazoline ring. Thiazoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione typically involves the condensation of an appropriate arylaldehyde with 2-amino-6-halo/4-methyl-benzo[d]thiazole in the presence of a catalyst such as NaCl under microwave irradiation . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazoline derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione involves its interaction with biological targets such as enzymes and receptors. The thiazoline ring can interact with the active sites of enzymes, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects. The compound may also modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A parent compound with a similar ring structure.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring.

    Thiazolidine: A reduced form of thiazoline.

Uniqueness

3-[(2-Methylpropyl)amino]benzo[d]1,2-thiazoline-1,1-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential therapeutic applications and diverse reactivity make it a valuable compound in medicinal chemistry .

Properties

CAS No.

81038-90-6

Molecular Formula

C11H14N2O2S

Molecular Weight

238.31 g/mol

IUPAC Name

N-(2-methylpropyl)-1,1-dioxo-1,2-benzothiazol-3-imine

InChI

InChI=1S/C11H14N2O2S/c1-8(2)7-12-11-9-5-3-4-6-10(9)16(14,15)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

YSUPAKKXLJBXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C1C2=CC=CC=C2S(=O)(=O)N1

Origin of Product

United States

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